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Compound of Interest

Compound Name: (S)-1-Boc-3-propyl-piperazine

Cat. No.: B1343947

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold” due to its frequent appearance in FDA-approved drugs and biologically
active molecules.[1][2][3] Its unique six-membered heterocyclic structure, containing two
nitrogen atoms at opposite positions, imparts favorable physicochemical properties such as
improved aqueous solubility and oral bioavailability.[3][4] However, over 80% of piperazine-
containing drugs are unsubstituted on the carbon atoms of the ring, representing a significant
untapped potential for exploring three-dimensional chemical space.[1]

This guide focuses on (S)-1-Boc-3-propyl-piperazine (CAS: 928025-58-5), a chiral building
block designed to address this gap. The introduction of a stereocenter at the C3 position
provides a defined spatial orientation for substituents, which is critical for enhancing binding
affinity and selectivity for biological targets.[5] The propyl group offers a lipophilic element that
can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile. The
tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective
functionalization at the N4 position, making this compound a versatile and highly valuable
intermediate for drug discovery programs.

This document serves as a technical resource for researchers, scientists, and drug
development professionals, providing in-depth information on the synthesis, analytical
characterization, strategic applications, and safe handling of this key chiral intermediate.

Physicochemical and Spectroscopic Profile
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A comprehensive understanding of the compound's properties is essential for its effective use
in synthesis and analysis.

Key Properties

Property Value Source

CAS Number 928025-58-5 [61[7]

Molecular Formula C12H24N202 [8]

Molecular Weight 228.33 g/mol [8]

Density 0.972 g/cm?3 [6]
Expected to be a liquid or low-

Appearance ] ) Inferred from analogs[9]
melting solid

tert-butyl (3S)-3-

propylpiperazine-1-carboxylate

IUPAC Name

Spectroscopic Characterization

While a published spectrum for this specific compound is not readily available, the following
data are predicted based on its structure and analysis of closely related analogs. These serve
as a benchmark for quality control and reaction monitoring.
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Analysis Expected Signature

o (ppm): 3.80-3.95 (m, 1H), 3.60-3.75 (m, 1H),
2.70-3.00 (m, 4H), 2.50-2.65 (m, 1H), 1.46 (s,
9H, Boc), 1.20-1.40 (m, 4H, Propyl CH2), 0.90 (t,
3H, Propyl CHs)

1H NMR (CDCls, 400 MHz)

0 (ppm): 154.8 (C=0), 79.5 (Boc C), 57.0 (C3),
50.5, 46.0, 45.5 (Piperazine CHz), 36.0 (Propy!
CHz), 28.4 (Boc CHs), 19.5 (Propyl CH2), 14.2
(Propyl CHs)

13C NMR (CDCls, 100 MHz)

Mass Spec (ESI+) [M+H]*: Expected at m/z 229.19

Determined using a chiral column (e.g.,
Chiral Purity (HPLC) Chiralpak AD-H) with a suitable mobile phase
iral Puri
v (e.g., hexanelisopropanol) to confirm

enantiomeric excess (ee = 98%).

Synthesis: A Stereoselective Approach

The synthesis of enantiomerically pure 3-substituted piperazines is a non-trivial challenge.
Asymmetric hydrogenation of pyrazines and methods starting from chiral amino acids are two
of the most robust strategies.[10][11] The latter approach, starting from a commercially
available chiral amino acid, offers a reliable and scalable route to the desired stereoisomer.

Synthetic Strategy Overview

The proposed synthesis begins with (S)-2-amino-pentanoic acid (L-Norvaline), leveraging its
inherent chirality to establish the stereocenter at the C3 position of the final piperazine ring. The
workflow involves the formation of a key 1,2-diamine intermediate, followed by cyclization to
form the heterocyclic core.
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Caption: High-level workflow for the synthesis of (S)-1-Boc-3-propyl-piperazine.

Detailed Experimental Protocol

This protocol is a representative method adapted from established literature procedures for
synthesizing chiral 2- and 3-substituted piperazines.[1][11][12]

Step 1: Synthesis of (S)-tert-butyl (2-hydroxy-1-propylethyl)carbamate

To a stirred solution of L-Norvaline (1 eq.) in a 1:1 mixture of 1,4-dioxane and water, add
sodium hydroxide (2.5 eq.) and cool the mixture to 0 °C.

e Add di-tert-butyl dicarbonate (Bocz0, 1.1 eq.) portion-wise, allowing the reaction to warm to
room temperature and stir for 12 hours.

o Acidify the mixture to pH 2-3 with 1M HCI and extract with ethyl acetate. Dry the organic
layer over anhydrous Na=SOa4, filter, and concentrate under reduced pressure to yield N-Boc-
L-Norvaline.

e Dissolve the crude N-Boc-L-Norvaline in anhydrous THF and cool to -15 °C. Add N-
methylmorpholine (1.1 eq.) followed by a dropwise addition of isobutyl chloroformate (1.1
eg.), maintaining the temperature below -10 °C. Stir for 30 minutes.

« Filter the resulting salt and add the filtrate to a pre-cooled (0 °C) solution of sodium
borohydride (NaBHa4, 1.5 eq.) in water. Stir for 4 hours.

e Quench the reaction with 1M HCI, extract with ethyl acetate, wash with brine, dry over
NazS0a4, and concentrate to yield the crude amino alcohol. Purify by silica gel
chromatography.

o Causality: This two-step reduction via a mixed anhydride is a standard procedure to
convert a carboxylic acid to an alcohol without harsh reagents like LiAIH4, which would be
incompatible with the Boc group. In-process validation via TLC or LC-MS is crucial after
each step to confirm conversion before proceeding.

Step 2: Synthesis of (S)-tert-butyl (1-(azidomethyl)butyl)carbamate
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» Dissolve the amino alcohol (1 eq.) in anhydrous DCM and cool to 0 °C. Add triethylamine
(1.5 eq.) followed by methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise. Stir for 2 hours at 0
°C.

o Wash the reaction mixture with water and brine, dry over Na2SOa, and concentrate to yield
the crude mesylate, which is used immediately in the next step.

o Dissolve the crude mesylate in DMF and add sodium azide (NaNs, 3 eq.). Heat the mixture
to 80 °C and stir for 12 hours.

» Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the
combined organic layers extensively with water and brine, dry over Na=SOa4, and concentrate
to yield the azide.

o Causality: Conversion of the primary alcohol to a good leaving group (mesylate) facilitates
the Sn2 displacement with azide. Azide is a highly effective nucleophile for this
transformation and serves as a precursor to the amine.

Step 3: Synthesis of (S)-tert-butyl (1-(aminomethyl)butyl)carbamate
» Dissolve the azide (1 eq.) in methanol and add 10% Palladium on carbon (Pd/C, 10 mol%).
o Hydrogenate the mixture under a balloon of Hz gas at room temperature for 12 hours.

« Filter the reaction through a pad of Celite, washing with methanol. Concentrate the filtrate
under reduced pressure to yield the chiral 1,2-diamine.

o Trustworthiness: The completion of the hydrogenation can be monitored by TLC or the
disappearance of the characteristic azide stretch (~2100 cm™1) in the IR spectrum.

Step 4: Cyclization and Final Boc Protection

» Dissolve the diamine (1 eq.) and potassium carbonate (3 eq.) in acetonitrile. Add ethyl
bromoacetate (1.1 eq.) dropwise and reflux the mixture for 12 hours.

» Cool, filter, and concentrate the reaction mixture. The resulting crude piperazinone is then
reduced.
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e Dissolve the crude piperazinone in anhydrous THF and add borane-tetrahydrofuran complex
(BHs-THF, 3 eq.) dropwise at 0 °C. Reflux for 6 hours.

e Cool the reaction and quench carefully by the slow addition of 6M HCI, followed by refluxing
for 1 hour. Basify with NaOH solution and extract with DCM. Dry and concentrate to yield
(S)-3-propyl-piperazine.

» Dissolve the crude piperazine in DCM, cool to 0 °C, and add triethylamine (1.2 eq.) followed
by di-tert-butyl dicarbonate (1.1 eq.). Stir at room temperature for 6 hours.

o Wash with water, brine, dry over Na2SOa4, and concentrate. Purify the final product by silica
gel chromatography to obtain (S)-1-Boc-3-propyl-piperazine.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself, but rather a high-value
starting material. Its utility lies in the strategic introduction of the (S)-3-propylpiperazine moiety
into a larger molecule.

Role as a Versatile Chiral Building Block

o Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the
molecular scaffold, which is essential for optimizing interactions with chiral biological targets
like enzymes and receptors.

e Modulation of Physicochemical Properties: The propyl group adds lipophilicity, which can
enhance membrane permeability and target engagement within hydrophobic pockets. The
piperazine core itself can be protonated at physiological pH, improving aqueous solubility.[3]

e Synthetic Vector: The unprotected N4 amine (after Boc deprotection) serves as a synthetic
handle for coupling to various electrophilic partners, enabling rapid library synthesis for
structure-activity relationship (SAR) studies.[13]
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Caption: General workflow for utilizing the building block in drug discovery.

Example Application Protocol: Reductive Amination

This protocol describes a common method for functionalizing the N4-amine after deprotection.

o Boc Deprotection: Dissolve (S)-1-Boc-3-propyl-piperazine (1 eq.) in a 1:1 mixture of
Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1 hour.

o Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove
residual TFA, yielding the (S)-3-propyl-piperazine-TFA salt.

e Coupling: Dissolve the TFA salt (1 eq.) and an aldehyde or ketone of interest (1.1 eq.) in 1,2-
dichloroethane. Add triethylamine (2.5 eq.) to neutralize the salt.

¢ Add sodium triacetoxyborohydride (NaBH(OACc)s, 1.5 eq.) portion-wise. Stir at room
temperature for 12-18 hours.

¢ Quench the reaction with saturated aqueous NaHCOs solution and extract with DCM.

o Wash the organic layer with brine, dry over Na2SOa, concentrate, and purify by
chromatography to yield the N4-substituted product.

o Authoritative Grounding: Reductive amination is a robust and widely used method for
forming C-N bonds and is a key reaction in the synthesis of many approved drugs.[14]
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NaBH(OAc)s is a mild and selective reducing agent ideal for this transformation,

preventing over-reduction of the aldehyde/ketone.

Safety, Handling, and Storage

As a substituted amine, (S)-1-Boc-3-propyl-piperazine requires careful handling. The

following information is based on safety data for structurally similar Boc-protected piperazines.

[15]

Aspect

Guideline

Hazards

May cause skin irritation and serious eye
damage/irritation. May cause respiratory
irritation.[15][16]

Handling

Use only in a well-ventilated area or under a
chemical fume hood.[17] Wear appropriate

Personal Protective Equipment (PPE): nitrile
gloves, safety goggles, and a lab coat. Avoid

breathing dust, vapor, mist, or gas.

Storage

Keep container tightly closed in a dry, cool, and
well-ventilated place. For long-term stability,
storage at 0-8 °C under an inert atmosphere

(e.g., nitrogen or argon) is recommended.[9]

First Aid

Inhalation: Move victim to fresh air. Skin
Contact: Take off contaminated clothing and
wash skin with soap and plenty of water. Eye
Contact: Rinse cautiously with water for at least
15 minutes. Ingestion: Do NOT induce vomiting.
Rinse mouth and seek immediate medical

attention.[8]

Disposal

Dispose of contents/container to an approved
waste disposal plant in accordance with local,

state, and federal regulations.
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Conclusion

(S)-1-Boc-3-propyl-piperazine is more than a simple chemical, it is a strategic tool for
medicinal chemists. By providing a stable, enantiomerically pure scaffold with orthogonal
protecting groups, it enables the efficient and controlled synthesis of complex molecules. Its
design directly addresses the need to explore the 3D chemical space of the piperazine core,
offering a clear pathway to modulate the potency, selectivity, and pharmacokinetic properties of
next-generation drug candidates. This guide provides the foundational knowledge required for
its effective synthesis, characterization, and application, empowering researchers to leverage
its full potential in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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